2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide
Description
The compound 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide is a cyanine dye featuring a pentadienyl bridge between two indolium moieties, with a chlorine substituent at the 3-position of the central diene. Its structure confers strong near-infrared (NIR) absorption, making it valuable in optical applications such as bioimaging and photodynamic therapy. The iodide counterion enhances solubility in polar solvents, while the chloro group introduces electron-withdrawing effects, influencing electronic properties .
Properties
IUPAC Name |
2-[3-chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN2.HI/c1-26(2)20-11-7-9-13-22(20)29(5)24(26)17-15-19(28)16-18-25-27(3,4)21-12-8-10-14-23(21)30(25)6;/h7-18H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALXFJVJPCWWQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC(=CC=C3C(C4=CC=CC=C4N3C)(C)C)Cl)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694755 | |
| Record name | 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119569-97-0 | |
| Record name | 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide , also known as Indolium iodide , is a synthetic indolium salt characterized by its complex structure and potential biological applications. Its molecular formula is with a molecular weight of approximately 544.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indolium structure allows for the modulation of various biological pathways, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation, but it is believed that the compound may influence signaling pathways related to cell proliferation and apoptosis .
Anticancer Properties
Recent studies have indicated that compounds similar to this indolium derivative exhibit promising anticancer properties. For instance, investigations into the cytotoxic effects of related indole derivatives have shown significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study conducted on a series of indole derivatives demonstrated that modifications in the indole structure could enhance anticancer activity. The tested compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that indolium salts can disrupt microbial cell membranes and inhibit growth through various mechanisms. For instance, studies have reported that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indolium iodide | E. coli | 32 µg/mL |
| Indolium iodide | S. aureus | 16 µg/mL |
| Indole derivative X | P. aeruginosa | 64 µg/mL |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole precursors. The introduction of the pentadienyl group is achieved through condensation reactions under controlled conditions to ensure high yield and purity .
Synthetic Route Overview:
- Preparation of Indole Precursor: Starting materials undergo cyclization to form the indole base.
- Pentadienyl Group Introduction: A series of condensation reactions introduce the pentadienyl moiety.
- Iodide Formation: The final step involves the formation of the iodide salt through reaction with iodine sources.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural differences and their impacts on electronic properties:
*Predicted based on structural analogs.
Key Observations:
- Chloro Substituent: The target compound’s chloro group induces a bathochromic shift compared to non-chlorinated analogs (e.g., λmax 546 nm vs. ~550–600 nm in the target) by enhancing conjugation and stabilizing excited states .
- Counterion Effects: Iodide salts generally exhibit higher solubility in organic solvents (e.g., methanol, DMSO) compared to chlorides, which are more water-soluble due to ion-pairing differences .
- Extended π-Systems : Benzo[e]indole derivatives (e.g., ) show significantly red-shifted absorption (~650–700 nm) due to extended conjugation, making them suitable for deep-tissue imaging.
Preparation Methods
Reaction Mechanism
The classical method involves a two-step process:
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Formation of Indolium Intermediate :
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Condensation with Chlorinated Aldehyde :
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The indolium salt reacts with 3-chloropentadienal derivatives in a 2:1 molar ratio.
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Solvent: Acetic acid/acetic anhydride (1:1) at 120°C for 2.5 hours.
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Example: 5.41 g (0.015 mol) of 1-ethyl-2,3,3-trimethylindolenium iodide and 1.72 g (0.0075 mol) of a chlorinated aldehyde intermediate yield 5.12 g (68%) of product after crystallization.
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Microwave-Assisted Synthesis
Optimized Protocol
Microwave irradiation significantly reduces reaction times from hours to minutes:
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Reagents :
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1,2,3,3-Tetramethyl-3H-indolium iodide (2.3 g, 7.65 mmol)
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Chlorinated pentadienal precursor (1.53 mmol)
-
-
Conditions :
-
Workup :
Purification and Characterization
Isolation Techniques
Analytical Validation
Comparative Analysis of Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 2.5–6 hours | 15 minutes |
| Yield | 60–68% | 66–87% |
| Purity | Requires crystallization | Direct isolation from resin |
| Scalability | Suitable for bulk synthesis | Limited by microwave capacity |
Challenges and Solutions
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Chloro Substituent Stability : The chlorinated dienyl intermediate is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂) mitigate decomposition.
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Counterion Exchange : To convert perchlorate salts to iodide, metathesis with potassium iodide in ethanol is employed.
Industrial Applications
The compound’s near-infrared absorption (750–800 nm) makes it valuable in:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving indole derivatives and halogenated intermediates. Key steps include cyclization and cross-coupling under controlled conditions. Ethanol or acetonitrile is often used as a solvent, with reflux temperatures (40–100°C) and catalysts like FeCl₃ or I₂ to enhance yields . For example, iodine-catalyzed electrophilic substitution (10 mol% I₂ in MeCN at 40°C) improves diindolylmethane derivatives' yields to ~67% . Purity is ensured via column chromatography or recrystallization.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Structural confirmation relies on single-crystal X-ray diffraction (mean C–C bond length deviation: 0.002 Å, R factor: 0.041) , complemented by NMR (¹H/¹³C), IR (to confirm functional groups like C=O or C=N), and mass spectrometry (to verify molecular ion peaks). For indole derivatives, UV-Vis spectroscopy is critical for analyzing π-conjugation and electronic transitions .
Q. What are the compound’s physicochemical properties, and how do they influence solubility and stability?
The compound’s iodide counterion enhances solubility in polar solvents (e.g., DMSO, ethanol). Stability is pH-dependent: degradation occurs under strong acidic/basic conditions due to indole ring protonation or deprotonation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets?
Molecular docking (using MOE software) and density functional theory (DFT) model electronic properties and binding affinities. For example, indole derivatives often target enzymes like kinases or receptors (e.g., serotonin receptors), where the trimethylindole moiety enhances hydrophobic interactions . Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .
Q. How can conflicting spectroscopic or crystallographic data be resolved?
Discrepancies in NMR shifts or X-ray data may arise from polymorphism or solvent effects. Use variable-temperature NMR to detect dynamic processes or PXRD (powder X-ray diffraction) to identify polymorphs. Cross-validate with solid-state NMR or Raman spectroscopy .
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
Structure-activity relationship (SAR) studies focus on substituent modifications:
- Chlorine atoms enhance electrophilicity and binding to nucleophilic residues.
- Trimethylindole groups improve membrane permeability. Use high-throughput screening (HTS) and CRISPR-Cas9 gene editing to identify target pathways and validate selectivity .
Methodological Considerations
Q. How are reaction yields improved in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
